![molecular formula C12H15N3O B7936842 (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B7936842.png)
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone is a complex organic compound that features a unique structure combining a hexahydropyrrolo[3,4-c]pyrrole ring system with a pyridin-4-yl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions One common approach starts with the preparation of the hexahydropyrrolo[3,4-c]pyrrole core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions The pyridin-4-yl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents to streamline the process.
化学反应分析
Types of Reactions
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.
Reduction: The methanone group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors involved in critical biological pathways. For example, it could inhibit kinases or other enzymes by binding to their active sites, thereby altering cellular signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Pyrrolopyridines: Compounds with similar pyrrole and pyridine ring systems.
Benzopyrroles: Compounds with fused benzene and pyrrole rings.
Indoles: Compounds with fused benzene and pyrrole rings, similar in structure but with different functional groups.
Uniqueness
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12(9-1-3-13-4-2-9)15-7-10-5-14-6-11(10)8-15/h1-4,10-11,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBHNQELXWIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
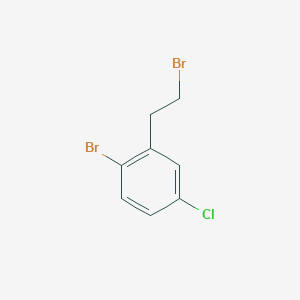
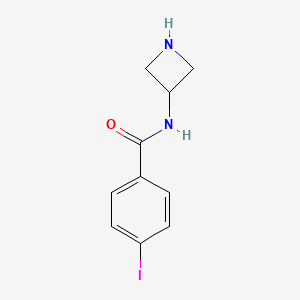
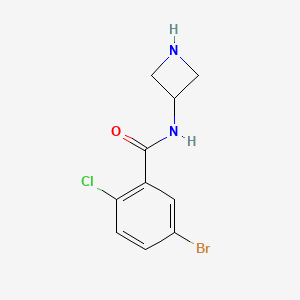
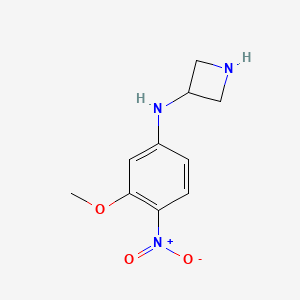
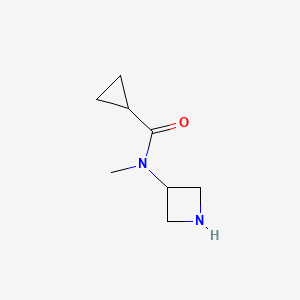
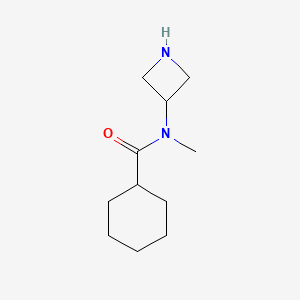
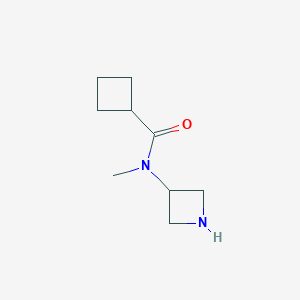
![N-[(2-bromo-5-chlorophenyl)methyl]-N-ethylazetidin-3-amine](/img/structure/B7936821.png)
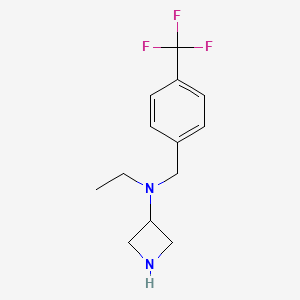
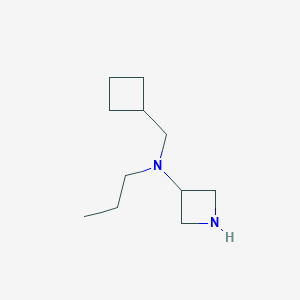
![(2-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B7936838.png)
![(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone](/img/structure/B7936850.png)
![isobutyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936860.png)
![Phenyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7936861.png)
